1-(1-Aminocyclopropyl)pentan-2-one

Lipophilicity CNS drug design physicochemical profiling

α-Aminocyclopropyl ketone scaffold for structure-based fragment screening. Its cyclopropane ring provides ~27.5 kcal/mol strain-driven conformational constraint, distinct from open-chain analogs. Key specifications: • CNS MPO-compliant profile (LogP 1.24, TPSA 43.09 Ų, MW 141.21) for fragment library design. • Bifunctional reactivity: primary amine for amide coupling; ketone for hydrazone or oxime elaboration. • Supplied at ≥95% purity in gram-scale quantities for SPR, NMR, or hit-to-lead SAR campaigns.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
Cat. No. B13201772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Aminocyclopropyl)pentan-2-one
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESCCCC(=O)CC1(CC1)N
InChIInChI=1S/C8H15NO/c1-2-3-7(10)6-8(9)4-5-8/h2-6,9H2,1H3
InChIKeyQXCLCYQTOVOIKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1-Aminocyclopropyl)pentan-2-one: Structural & Physicochemical Baseline


1-(1-Aminocyclopropyl)pentan-2-one (CAS 1935091-15-8) is an α-aminocyclopropyl ketone with the molecular formula C₈H₁₅NO and a molecular weight of 141.21 g/mol . The compound features a strained cyclopropane ring bearing a primary amine at the 1-position, connected via a methylene bridge to a pentan-2-one carbonyl, yielding a bifunctional scaffold with both nucleophilic (amine) and electrophilic (ketone) reactivity [1]. The cyclopropane ring, with an estimated strain energy of approximately 27.5–28.6 kcal/mol [2], imparts conformational rigidity that is absent in open-chain α-aminoketone analogs. Commercially, it is available from specialist suppliers at ≥95% purity (e.g., Leyan product 2112934), typically on a quotation basis for gram-scale quantities . Its most structurally proximal comparators include 1-(1-aminocyclopropyl)butan-2-one, 1-(1-aminocyclopropyl)-3-methylbutan-2-one, 1-aminocyclopropanecarboxylic acid (ACPC), and open-chain α-aminoketones such as 1-aminopentan-2-one.

Why 1-(1-Aminocyclopropyl)pentan-2-one Cannot Be Substituted


The aminocyclopropyl ketone class exhibits pronounced structure–property divergence driven by three interconnected factors: (i) alkyl chain length on the ketone side modulates lipophilicity (LogP), membrane permeability, and metabolic stability, meaning that the n-propyl side chain of the pentan-2-one derivative occupies a distinct property space compared to its methyl, ethyl, isopropyl, or branched congeners ; (ii) the cyclopropane ring imposes ~27.5 kcal/mol of ring strain and conformational rigidity, fundamentally altering both reactivity and biological target engagement relative to flexible open-chain α-aminoketones (e.g., 1-aminopentan-2-one) [1]; (iii) unlike the zwitterionic 1-aminocyclopropanecarboxylic acid (ACPC, LogP ≈ −2.7), the neutral ketone form of 1-(1-aminocyclopropyl)pentan-2-one (calculated LogP ≈ 1.24) eliminates the CNS penetration barrier associated with the carboxylic acid moiety while retaining the conformational constraints of the cyclopropane pharmacophore [2]. These three axes of differentiation preclude simple functional interchange in any application requiring controlled physicochemical properties or target-specific conformational presentation.

Differentiation Evidence for 1-(1-Aminocyclopropyl)pentan-2-one


Lipophilicity Advantage in CNS Penetration vs. ACPC

The calculated LogP of 1-(1-aminocyclopropyl)pentan-2-one (LogP = 1.237) falls within the optimal range for CNS drug-like molecules (LogP 1–3) . This contrasts sharply with the highly polar, zwitterionic comparator 1-aminocyclopropanecarboxylic acid (ACPC), which has an experimentally determined LogP of approximately −2.7 [1]. The LogP difference of ~3.9 units corresponds to an approximately 8,000-fold difference in calculated octanol–water partition coefficient, indicating dramatically superior passive membrane permeability potential for the neutral ketone form [2]. Conversely, compared to the open-chain analog 1-aminopentan-2-one, the cyclopropane ring contributes rigidity without substantially altering overall LogP, as the cyclopropyl group serves as a bioisostere with modest lipophilicity contribution.

Lipophilicity CNS drug design physicochemical profiling

TPSA Advantage for CNS Permeability

The TPSA of 1-(1-aminocyclopropyl)pentan-2-one is calculated at 43.09 Ų , placing it well below the widely accepted CNS permeability threshold of <60–70 Ų for passive blood–brain barrier penetration [1]. In contrast, the carboxylic acid comparator ACPC has a TPSA of approximately 63.3 Ų (due to the additional polar carboxylate oxygens), and many peptide-derived aminocyclopropane derivatives exceed 80 Ų. The target compound's favorable TPSA, combined with only 1 hydrogen bond donor (HBD) and 2 hydrogen bond acceptors (HBA), satisfies three of the four key CNS MPO (Multiparameter Optimization) desirability criteria (HBD ≤ 3, TPSA < 70, LogP 1–3) [2].

TPSA CNS permeability blood–brain barrier drug-likeness

Conformational Rigidity and Target Binding Advantage

The cyclopropane ring in 1-(1-aminocyclopropyl)pentan-2-one imposes a rigid, planar geometry that restricts the conformational freedom of both the amine and the methylene-to-ketone linker . This contrasts with the fully flexible open-chain analog 1-aminopentan-2-one, which has 5 rotatable bonds and can adopt a substantially larger conformational ensemble. The reduction from approximately 5 rotatable bonds (open-chain analog) to 4 rotatable bonds (target compound) translates into an estimated entropic benefit of approximately 0.5–1.0 kcal/mol in ΔG_binding (based on ~0.7 kcal/mol per restricted rotor at 298 K), enhancing target binding affinity when the cyclopropane-locked conformation matches the bioactive pose [1]. This conformational constraint is a well-established design principle in aminocyclopropane-containing drug candidates [2].

Conformational constraint entropic penalty binding affinity drug design

Reduced HBD Count Desolvation Advantage

1-(1-Aminocyclopropyl)pentan-2-one possesses a single hydrogen bond donor (the primary amine, HBD = 1) and two hydrogen bond acceptors (the ketone carbonyl and amine nitrogen, HBA = 2) . This contrasts with commonly employed aminocyclopropane building blocks such as 1-(aminocyclopropyl)methanol (HBD = 2), 2-(1-aminocyclopropyl)benzoic acid (HBD = 3), and tert-butyl N-(2-aminocyclopropyl)carbamate (HBD = 2, TPSA = 64.35 Ų) . Each additional HBD imposes a desolvation penalty of approximately 0.5–1.5 kcal/mol for target binding and can reduce passive permeability. The single HBD count places the compound at the lower end of the HBD spectrum among aminocyclopropyl derivatives, predicting favorable ligand efficiency metrics (LE, LLE) when potency is normalized by heavy atom count [1].

Hydrogen bond donors desolvation penalty ligand efficiency physicochemical optimization

Room-Temperature Catalyst-Free Synthesis Advantage

A general one-step protocol for the synthesis of α-aminocyclopropyl ketones—including the core scaffold of the target compound—has been demonstrated to proceed at room temperature without requiring any catalyst, by reacting 2-substituted-2-hydroxycyclobutanones with aryl or alkyl amines via a tandem condensation/C4–C3 ring-contraction mechanism [1]. This contrasts with alternative routes to cyclopropane-containing amines (e.g., titanium-mediated reductive cyclopropanation of amides, or asymmetric cyclopropanation using chiral metal catalysts) that require cryogenic conditions (−78 °C) or transition metal catalysts [2]. The catalyst-free, ambient-temperature protocol translates directly into: (i) lower cost of goods for procurement, (ii) compatibility with parallel library synthesis for SAR exploration, and (iii) reduced purification burden, as the reaction typically proceeds with good conversion under mild conditions [3].

α-aminocyclopropyl ketone synthesis catalyst-free room temperature parallel synthesis

Fragment-Like Molecular Weight Advantage

With a molecular weight of 141.21 g/mol , 1-(1-aminocyclopropyl)pentan-2-one falls squarely within fragment-like chemical space (MW < 300, and specifically satisfying the 'Rule of Three' criteria of MW < 300, LogP ≤ 3, HBD ≤ 3, HBA ≤ 3). This contrasts with more elaborated aminocyclopropyl derivatives commonly found in patent literature and lead optimization programs, such as 4′-((trans)-2-aminocyclopropyl)-5-chlorobiphenyl-3-ol hydrochloride (MW ~261.7), tert-butyl 3-(1-aminocyclopropyl)azetidine-1-carboxylate (MW ~240.3), or FGFR1 inhibitor E3810 (Lucitanib, MW ~500+) [1]. The low MW combined with favorable TPSA (43.09 Ų), LogP (1.237), and single HBD makes this compound an ideal candidate for fragment-based screening and subsequent fragment growth/merging strategies, where every added heavy atom can be tracked by ligand efficiency metrics [2].

Fragment-based drug discovery molecular weight lead-likeness Rule of Three

Application Scenarios for 1-(1-Aminocyclopropyl)pentan-2-one


CNS-Targeted Fragment-Based Screening Libraries

With a LogP of 1.237 and TPSA of 43.09 Ų , this compound satisfies CNS MPO desirability criteria and the Rule of Three for fragment-based drug discovery [1]. It is suitable for incorporation into fragment screening libraries targeting CNS enzymes or receptors (e.g., NMDA/glycine-site modulators, monoamine oxidase, or LSD1), where the aminocyclopropyl motif provides a conformationally constrained pharmacophore that can engage polar active site residues while the neutral ketone form overcomes the permeability limitations of the zwitterionic ACPC scaffold [2]. Procurement at gram scale (≥95% purity) supports initial SPR, NMR, or thermal shift screening campaigns.

Parallel Synthesis for SAR Exploration

The catalyst-free, room-temperature synthetic route to α-aminocyclopropyl ketones enables rapid parallel library generation by varying the amine component (alkyl or aryl) and the 2-substituent on the hydroxycyclobutanone precursor. The target compound's n-propyl side chain represents one point in a systematic alkyl-chain SAR matrix that can be extended to methyl, ethyl, isopropyl, tert-butyl, or alkynyl congeners. Procurement of the parent pentan-2-one derivative serves as the reference standard for comparative potency, selectivity, and property profiling across the series.

Fragment Elaboration for Kinase, Protease, and Epigenetic Targets

The low molecular weight (141.21 Da) and bifunctional reactivity (primary amine for amide coupling/reductive amination; ketone for oxime/hydrazone formation or reduction) make this compound an ideal fragment hit for structure-based elaboration [1]. The cyclopropane ring provides conformational rigidity that can pre-organize the growing molecule toward a bioactive pose, as demonstrated by the successful incorporation of aminocyclopropyl motifs in FGFR1 kinase inhibitors (e.g., E3810/Lucitanib) and LSD1 inhibitors [2]. The single HBD minimizes desolvation penalty during fragment growth, preserving ligand efficiency through the hit-to-lead transition.

Physicochemical Benchmarking for Aminocyclopropane Programs

The well-defined and computable physicochemical profile—LogP 1.237, TPSA 43.09 Ų, MW 141.21, HBD 1, HBA 2, 4 rotatable bonds —establishes this compound as a quantitative reference point for benchmarking in silico property predictions (LogP, LogD, pKa, solubility) and for calibrating chromatographic logD7.4 measurements across aminocyclopropane chemical series. Its position in fragment-like chemical space with CNS-favorable properties makes it a useful comparator for evaluating the physicochemical impact of structural modifications (e.g., N-alkylation, ketone reduction, or cyclopropane ring opening) during medicinal chemistry optimization.

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